molecular formula C7H12O2 B8310233 4-(Cyclopropyloxy)butanal

4-(Cyclopropyloxy)butanal

Cat. No. B8310233
M. Wt: 128.17 g/mol
InChI Key: HVMPUYSWTQZPHJ-UHFFFAOYSA-N
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Patent
US08367702B2

Procedure details

4-(cyclopropyloxy)butan-1-ol (400 mg) was dissolved in a mixture of DMSO (3.5 mL), dichloromethane (10 mL), and triethylamine (2.14 mL), and a solution of a sulfur trioxide pyridine complex (1.47 g) in DMSO (3.5 mL) added dropwise thereto under ice-cooling. The reaction mixture was stirred under ice-cooling for 1 hour, and then poured into water (20 mL). The mixture was extracted with diethyl ether (200 mL), the organic layer was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=80/20) to obtain 4-(cyclopropyloxy)butanal (233 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.14 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.O>CS(C)=O.ClCCl.C(N(CC)CC)C>[CH:1]1([O:4][CH2:5][CH2:6][CH2:7][CH:8]=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C1(CC1)OCCCCO
Name
Quantity
3.5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.14 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (200 mL)
WASH
Type
WASH
Details
the organic layer was washed sequentially with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=80/20)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)OCCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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